(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHWWJKHQCZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328483 | |
| Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329903-15-3 | |
| Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. It is structurally characterized by the presence of an isoquinoline moiety and a nitrothiophene group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H16N2O5S
- CAS Number : 879454-26-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- REV-ERB Modulation : The compound acts as a modulator of the REV-ERB receptor, which is involved in circadian rhythm regulation and metabolic processes. REV-ERB is known to influence lipid metabolism and energy homeostasis, making it a target for metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of isoquinoline may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the inhibition of neuroinflammation and oxidative stress.
- Antimicrobial Activity : Some studies indicate that compounds with similar structures possess antimicrobial properties, suggesting that this compound could have potential applications in treating infections .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| REV-ERB Agonist | Modulates circadian rhythms | |
| Neuroprotection | Reduces neuroinflammation | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
Several studies have explored the effects of related compounds on biological systems:
- Neuroprotective Study : A study investigated a related isoquinoline derivative's effects on neuronal cell lines. Results showed significant reduction in apoptosis markers when treated with the compound, indicating potential for neuroprotection .
- Metabolic Regulation : Research involving REV-ERB agonists demonstrated that these compounds could enhance exercise capacity and improve metabolic profiles in animal models. This suggests that this compound may similarly influence metabolic pathways .
- Antimicrobial Testing : In vitro assays against various bacterial strains revealed that compounds with similar nitrothiophene structures exhibited significant antimicrobial activity, warranting further investigation into this compound's efficacy against pathogens .
Comparison with Similar Compounds
Key Research Findings
Substituent Positioning : In GluN2C potentiators, meta-substitution (e.g., 3-chloro in CIQ ) enhances activity compared to para-substitution.
Linking Group Flexibility: Methanone-linked compounds (e.g., Target Compound, 4e ) exhibit broader target promiscuity than rigid amide-linked analogs .
Metabolic Stability : Nitro groups may reduce half-life compared to halogenated analogs, as seen in BChE inhibitors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone, and how are intermediates optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. For example:
- Pictet-Spengler reaction forms the dihydroisoquinoline core, followed by Friedel-Crafts acylation to couple the nitrothiophene moiety.
- Key intermediates (e.g., 5-nitrothiophene-2-carbonyl chloride) are prepared under controlled conditions (temperature, anhydrous solvents) to minimize side reactions.
- Silica gel chromatography is used for purification, with solvent systems optimized via TLC monitoring .
Q. How is structural characterization performed for this compound and its analogs?
- Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydroisoquinoline aromatic signals at δ 6.5–7.5 ppm; nitrothiophene protons at δ 8.0–8.5 ppm). Rotational isomers are identified via split peaks .
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₃S: 299.0592; observed: 299.0595) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1620 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Experimental Design :
Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the dihydroisoquinoline or nitrothiophene rings. For example:
- Bromine at position 3 of the phenyl ring (as in compound 157 ) increases steric bulk .
- Methoxy groups (e.g., 155 ) alter electronic properties .
Bioassays : Test analogs for target engagement (e.g., CD44 antagonism via SPR binding assays or BChE inhibition via Ellman’s method ).
Data Analysis : Compare IC₅₀ values and ligand efficiency metrics. Contradictions (e.g., high potency but poor solubility) may require pharmacokinetic optimization .
Q. What computational strategies predict binding modes and optimize docking accuracy?
- Methodology :
- Glide Docking : Utilizes a hybrid approach combining systematic ligand sampling and OPLS-AA force field optimization. For this compound:
- The nitro group’s electrostatic potential is mapped to receptor pockets (e.g., CD44’s hyaluronic acid-binding domain).
- Monte Carlo refinement reduces RMSD errors (<1 Å in 50% of cases) .
- MD Simulations : Assess conformational stability (e.g., 100 ns trajectories in explicit solvent to validate binding pose retention) .
Q. How can contradictory bioassay results (e.g., in vitro vs. cellular activity) be resolved?
- Analysis Steps :
Solubility/Permeability Testing : Use shake-flask assays or Caco-2 models to rule out bioavailability issues.
Metabolic Stability : Incubate compounds with liver microsomes; nitro groups may undergo reduction to inactive amines .
Off-Target Screening : Employ broad-panel kinase assays or thermal shift profiling to identify unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
